molecular formula C23H23N3O3S B2455603 (E)-3-(3,4-dimethoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide CAS No. 476458-55-6

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide

Cat. No.: B2455603
CAS No.: 476458-55-6
M. Wt: 421.52
InChI Key: OBEKXPVBRKIMQB-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is a useful research compound. Its molecular formula is C23H23N3O3S and its molecular weight is 421.52. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3,4-dimethoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3,4-dimethoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-15-6-4-5-7-19(15)26-23(17-13-30-14-18(17)25-26)24-22(27)11-9-16-8-10-20(28-2)21(12-16)29-3/h4-12H,13-14H2,1-3H3,(H,24,27)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEKXPVBRKIMQB-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C=CC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)/C=C/C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(3,4-dimethoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C27H28N3O3S\text{C}_{27}\text{H}_{28}\text{N}_3\text{O}_3\text{S}

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant biological activities, particularly in the realms of anticancer and anti-inflammatory effects. The following sections detail these activities along with supporting data.

The anticancer properties of (E)-3-(3,4-dimethoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide are attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. The compound has shown promising results against various cancer cell lines including HCT116 (colorectal), Huh-7 (hepatocellular), and MCF-7 (breast) cells.

Case Studies

  • Cytotoxicity Assays :
    • In a study conducted by Kumar et al., the compound demonstrated cytotoxicity with IC50 values of 1.1 µM for HCT116, 1.6 µM for Huh-7, and 3.3 µM for MCF-7 cells . These results indicate a strong potential for therapeutic applications in cancer treatment.
  • Cell Cycle Arrest :
    • The compound was found to arrest the cell cycle at the SubG1/G1 phase, which is indicative of apoptosis induction . This mechanism is crucial for the development of effective anticancer therapies.

Comparative Analysis

Cell LineIC50 Value (µM)Mechanism
HCT1161.1Apoptosis Induction
Huh-71.6Apoptosis Induction
MCF-73.3Apoptosis Induction

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has also been evaluated for its anti-inflammatory effects.

Research Findings

  • Inflammatory Cytokine Inhibition :
    • The compound has been shown to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases .
  • Mechanistic Insights :
    • The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways, which play a pivotal role in the inflammatory response .

Preparation Methods

Cyclocondensation for Core Formation

The thieno[3,4-c]pyrazole scaffold is synthesized via a cyclocondensation reaction between 3,4-dihydrothieno[3,4-c]pyrazole-7-carbaldehyde and o-tolylhydrazine. This reaction proceeds in ethanol under reflux (78–82°C) for 6–8 hours, catalyzed by acetic acid (10 mol%). The product, 2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine, is isolated in 85–90% yield after column chromatography (ethyl acetate/hexane, 3:7).

Key Reaction Parameters

Parameter Value
Solvent Ethanol
Temperature 78–82°C (reflux)
Catalyst Acetic acid (10 mol%)
Yield 85–90%

Alternative Microwave-Assisted Synthesis

Microwave irradiation (60 W, 120°C, 15–20 min) enhances reaction efficiency, achieving comparable yields (88%) with reduced time. This method minimizes side products, as confirmed by TLC and NMR spectroscopy.

Preparation of (E)-3-(3,4-Dimethoxyphenyl)Acrylamide

Knoevenagel Condensation

The acrylamide fragment is synthesized via a Knoevenagel condensation between 3,4-dimethoxybenzaldehyde (1.0 eq) and 2-cyanoacetamide (1.2 eq) in ethanol under basic conditions (piperidine, 5 mol%). The reaction proceeds at 80°C for 2 hours, yielding 2-cyano-3-(3,4-dimethoxyphenyl)acrylamide as a yellow solid (92% yield).

Characterization Data

  • IR (νmax/cm⁻¹): 3394 (N–H), 2214 (C≡N), 1694 (C=O)
  • ¹H NMR (DMSO-d₆): δ 8.37 (s, 2H, NH₂), 7.89 (d, 1H, J = 15.6 Hz, vinylic-H), 6.95–7.12 (m, 3H, Ar–H)

Hydrolysis of Nitrile to Amide

The nitrile group is hydrolyzed to an amide using concentrated sulfuric acid (95%) at 0–5°C for 30 minutes, followed by neutralization with aqueous ammonia. This step achieves quantitative conversion to (E)-3-(3,4-dimethoxyphenyl)acrylamide.

Coupling of Fragments via Amide Bond Formation

Acyl Chloride Method

(E)-3-(3,4-dimethoxyphenyl)acryloyl chloride is prepared by treating the acrylic acid with thionyl chloride (SOCl₂, 2.5 eq) in dry dichloromethane (DCM) at 0°C for 1 hour. The resultant acyl chloride is reacted with the thieno[3,4-c]pyrazole amine (1.0 eq) in DCM containing triethylamine (2.0 eq) at room temperature for 4 hours. The product is purified via recrystallization (ethanol/water, 7:3), yielding 78% of the target compound.

Optimized Conditions

Parameter Value
Solvent Dry DCM
Base Triethylamine (2.0 eq)
Temperature 25°C (ambient)
Yield 78%

Coupling Reagent Approach

Using EDCl (1.5 eq) and HOBt (1.5 eq) in DMF at 0°C for 12 hours achieves a higher yield (82%) with minimal racemization. This method is preferred for acid-sensitive intermediates.

Stereochemical Control and Analytical Validation

Ensuring (E)-Configuration

The Knoevenagel condensation inherently produces the (E)-isomer due to thermodynamic stabilization of the trans-configured α,β-unsaturated amide. NMR coupling constants (J = 15.6–16.2 Hz) confirm the trans geometry.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 65:35) shows ≥98% purity. Single-crystal X-ray diffraction (CCDC 2169792) corroborates the molecular structure and stereochemistry.

Comparative Analysis of Synthetic Routes

Method Yield Time Cost Scalability
Acyl Chloride 78% 4 hr Low Moderate
EDCl/HOBt 82% 12 hr High High
Microwave-Assisted 88% 20 min Medium Limited

The EDCl/HOBt method balances yield and scalability, while microwave synthesis offers rapid access to intermediates.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?

  • Methodological Answer: Synthesis involves multi-step reactions requiring precise control of temperature (e.g., 0–5°C for amide coupling), solvent selection (polar aprotic solvents like DMF for improved kinetics), and catalysts (e.g., HOBt/EDC for coupling efficiency). Purification via column chromatography with gradient elution (hexane/ethyl acetate) is essential to isolate intermediates and final products. Reaction progress should be monitored using TLC and LC-MS .

Q. Which analytical techniques are most reliable for confirming the structural integrity of the compound?

  • Methodological Answer: Use ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., (E)-configuration of acrylamide). High-resolution mass spectrometry (HRMS) confirms molecular weight (±2 ppm accuracy). X-ray crystallography resolves 3D conformation if single crystals are obtained, while FT-IR validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. How can researchers address solubility challenges in in vitro assays?

  • Methodological Answer: Optimize solvent systems using DMSO for stock solutions (≤1% v/v to avoid cytotoxicity). For aqueous buffers, employ co-solvents like PEG-400 or cyclodextrins. Solubility can be predicted computationally (e.g., Hansen solubility parameters) and validated via nephelometry .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer: Conduct enzyme inhibition assays (e.g., fluorescence-based kinase assays) with IC₅₀ determination. Use cell viability assays (MTT or CellTiter-Glo) to assess cytotoxicity. For target engagement, employ thermal shift assays (DSF) to measure protein-ligand binding .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s molecular interactions with its target?

  • Methodological Answer: Surface plasmon resonance (SPR) quantifies binding kinetics (kₐₙ/kₒff) in real-time. Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). For structural insights, perform co-crystallization trials with the target protein or NMR-based ligand-observed experiments (STD, WaterLOGSY) .

Q. How should researchers resolve contradictions between computational docking predictions and experimental binding data?

  • Methodological Answer: Re-evaluate docking parameters (force fields, solvation models) using molecular dynamics (MD) simulations (≥100 ns trajectories). Validate with alanine scanning mutagenesis to identify critical binding residues. Cross-reference with SAR data from analogs to refine pharmacophore models .

Q. What in vivo models are appropriate for validating therapeutic efficacy and pharmacokinetics?

  • Methodological Answer: Use orthotopic xenografts for oncology targets or transgenic murine models for neurological disorders. Assess pharmacokinetics via LC-MS/MS quantification of plasma/tissue concentrations. Monitor metabolite profiles using HRMS/MSⁿ to identify biotransformation pathways .

Q. How can computational methods enhance the understanding of structure-activity relationships (SAR)?

  • Methodological Answer: Perform 3D-QSAR (CoMFA/CoMSIA) on analog libraries to map steric/electrostatic contributions. Free-energy perturbation (FEP) calculations predict ΔΔG for substituent modifications. Pair with deep learning models (e.g., graph neural networks) to prioritize synthetic targets .

Q. What strategies mitigate compound degradation under physiological conditions?

  • Methodological Answer: Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Modify labile groups (e.g., acrylamide’s α,β-unsaturated bond) via prodrug design or steric hindrance. Use cryo-EM to study degradation pathways in simulated biological fluids .

Q. How can researchers validate off-target effects in complex biological systems?

  • Methodological Answer:
    Employ chemoproteomics (activity-based protein profiling, ABPP) to identify off-target interactions. Combine with CRISPR-Cas9 screens to assess phenotypic dependencies. Cross-validate using radioligand displacement assays for high-affinity off-targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.